
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to have potent activity against various cancer cell lines, indicating its potential as a cancer therapeutic agent.
Efectos Bioquímicos Y Fisiológicos
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester. One direction is to further investigate its mechanism of action and identify specific targets in cells. Another direction is to develop novel compounds based on this compound for drug discovery and development. Moreover, this compound can be studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. Finally, its potential applications in the development of new materials can also be explored.
Métodos De Síntesis
The synthesis method of 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester involves the reaction of 3-pyridinecarboxylic acid with 2'-chloro(1,1'-biphenyl)-4-yl)methanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well established and has been used in various research studies.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester has potential applications in various scientific research areas. It has been used in the synthesis of novel compounds for drug discovery and development. It has also been used in the development of new materials for various applications, including optoelectronics and catalysis. Moreover, this compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propiedades
Número CAS |
109523-93-5 |
|---|---|
Nombre del producto |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
Fórmula molecular |
C19H14ClNO2 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
[4-(2-chlorophenyl)phenyl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO2/c20-18-6-2-1-5-17(18)15-9-7-14(8-10-15)13-23-19(22)16-4-3-11-21-12-16/h1-12H,13H2 |
Clave InChI |
MBGYSYXGNIXGGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
Otros números CAS |
109523-93-5 |
Sinónimos |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



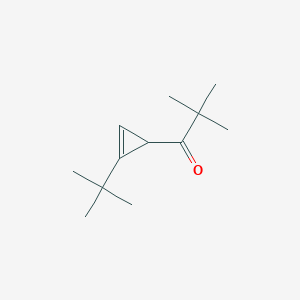

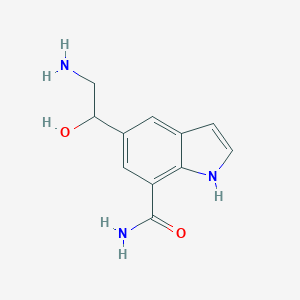

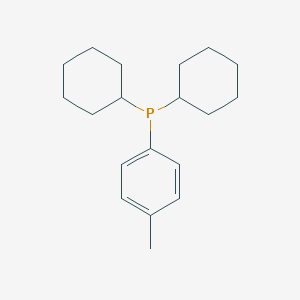
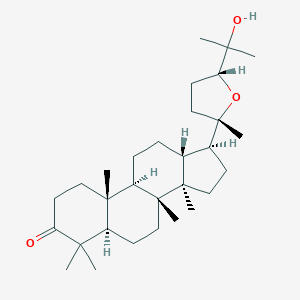


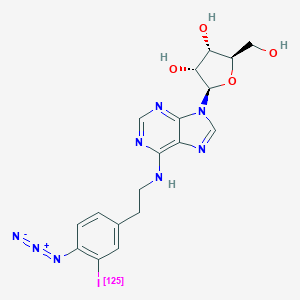
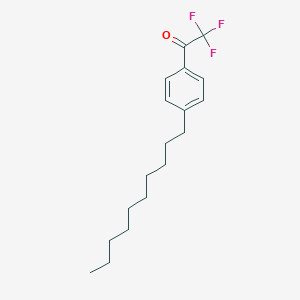
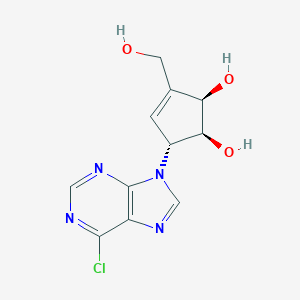
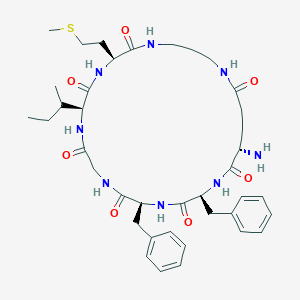
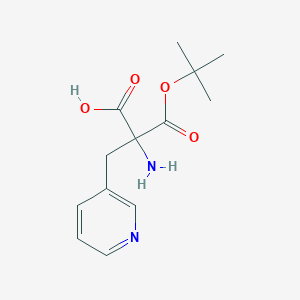
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)